molecular formula C20H18BrClN2O3S B298524 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Katalognummer B298524
Molekulargewicht: 481.8 g/mol
InChI-Schlüssel: RBCDLZMVOOCHAV-HJTUMBPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BCTP, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of thiazolidinones and has been found to have potential therapeutic applications in various diseases.

Wirkmechanismus

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one acts as a negative allosteric modulator of mGluR1. It binds to a specific site on the receptor, which reduces the receptor's activity. This results in a decrease in the release of neurotransmitters, including glutamate, which is involved in neuronal excitability. 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to have a higher affinity for mGluR1 compared to other mGluR subtypes.
Biochemical and Physiological Effects:
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which is involved in neuronal excitability. This results in a reduction in the severity of seizures in animal models of epilepsy. 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It has a high affinity for mGluR1, which makes it a potent and selective inhibitor of the receptor. It is also stable and can be easily synthesized in the lab. However, 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term experiments.

Zukünftige Richtungen

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some future directions for research include investigating the efficacy of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in animal models of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of more potent and selective mGluR1 inhibitors could improve the therapeutic potential of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. Finally, the development of more effective methods for administering 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one could improve its potential for clinical use.

Synthesemethoden

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized by the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and 4-methoxybenzylidene-3-propylthiosemicarbazone in the presence of thiazolidine-4-one. The reaction is carried out in ethanol under reflux conditions. The resulting product is then purified by recrystallization using ethanol.

Wissenschaftliche Forschungsanwendungen

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a selective and potent inhibitory effect on the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in the regulation of neuronal excitability, synaptic plasticity, and pain perception. 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Eigenschaften

Produktname

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molekularformel

C20H18BrClN2O3S

Molekulargewicht

481.8 g/mol

IUPAC-Name

(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18BrClN2O3S/c1-3-8-24-19(26)17(10-12-9-13(21)11-16(22)18(12)25)28-20(24)23-14-4-6-15(27-2)7-5-14/h4-7,9-11,25H,3,8H2,1-2H3/b17-10-,23-20?

InChI-Schlüssel

RBCDLZMVOOCHAV-HJTUMBPSSA-N

Isomerische SMILES

CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)Cl)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Br)SC1=NC3=CC=C(C=C3)OC

Kanonische SMILES

CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Cl)O)SC1=NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.